Home > Products > Screening Compounds P132589 > Desacetylnavelbine
Desacetylnavelbine - 126347-74-8

Desacetylnavelbine

Catalog Number: EVT-315014
CAS Number: 126347-74-8
Molecular Formula: C43H52N4O7
Molecular Weight: 736.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Desacetylnavelbine is synthesized through the semi-synthesis of vinorelbine, which involves two primary steps: acetylation and deacetylation. The synthesis process typically employs:

  • Acetic Anhydride: Used for the acetylation of vinorelbine.
  • Base (e.g., Pyridine): Facilitates the reaction during acetylation.
  • Hydrolysis Conditions: Acidic or basic conditions are applied to remove the acetyl group, yielding desacetylnavelbine.

In industrial settings, the synthesis begins with the extraction of vinorelbine from Catharanthus roseus, followed by chemical modifications aimed at optimizing yield and purity through processes such as crystallization and chromatography .

Molecular Structure Analysis

The molecular structure of desacetylnavelbine can be described by its intricate arrangement of atoms, which includes:

  • Functional Groups: The presence of various functional groups contributes to its biological activity.
  • InChI Key: The International Chemical Identifier Key for desacetylnavelbine is OBAOAFYUDIHEFP-KMYMPCDISA-N, which provides a unique representation of its molecular structure.
  • 3D Conformation: The spatial arrangement of atoms affects its interaction with biological targets, particularly in inhibiting microtubule dynamics.

The compound exhibits a complex structure typical of vinca alkaloids, characterized by multiple rings and stereocenters that influence its pharmacological properties .

Chemical Reactions Analysis

Desacetylnavelbine is involved in several chemical reactions, which include:

  • Oxidation Reactions: Can be oxidized to form various derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction can occur using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: These reactions allow for the introduction of different functional groups into the molecule, utilizing halogens or nucleophiles.

The versatility in chemical reactivity makes desacetylnavelbine a valuable compound for further synthetic modifications and applications in medicinal chemistry .

Mechanism of Action

Desacetylnavelbine exerts its effects primarily through the inhibition of microtubule dynamics. The mechanism involves:

  1. Binding to Tubulin: Desacetylnavelbine binds to tubulin heterodimers, preventing their polymerization into microtubules.
  2. Disruption of Microtubule Dynamics: By stabilizing the microtubule structure, it inhibits mitotic spindle formation during cell division, leading to cell cycle arrest at metaphase.
  3. Induction of Apoptosis: The disruption in microtubule dynamics triggers apoptotic pathways in cancer cells.

This mechanism is similar to other vinca alkaloids, making desacetylnavelbine a potent agent in cancer therapy .

Physical and Chemical Properties Analysis

Desacetylnavelbine possesses several notable physical and chemical properties:

These properties are critical for its formulation and delivery in therapeutic applications .

Applications

Desacetylnavelbine has diverse applications across various fields:

  • Chemotherapy Agent: It is investigated for its efficacy as an antineoplastic agent in treating different types of cancer.
  • Research Tool: Used in studies exploring cellular processes related to microtubule dynamics and cancer biology.
  • Pharmaceutical Development: Serves as a precursor for synthesizing other vinca alkaloids and related compounds, contributing to drug discovery efforts.

The ongoing research into desacetylnavelbine highlights its potential not only as a therapeutic agent but also as a valuable compound for further scientific exploration .

Introduction to Desacetylnavelbine

Chemical Classification and Structural Relationship to Vinorelbine

Desacetylnavelbine (C₄₃H₅₂N₄O₇; molecular weight 752.9 g/mol) is classified as a bisindole alkaloid within the vinca alkaloid family. Its core structure comprises catharanthine and vindoline moieties linked by a carbon-carbon bridge [6] [8]. The compound is generated via enzymatic deacetylation of vinorelbine (C₄₅H₅₄N₄O₈), specifically through hydrolysis of the acetate group at the C4 position of the vindoline subunit [10]. This modification reduces its lipophilicity (logP ≈ 2.8) compared to vinorelbine (logP ≈ 3.5), influencing tissue distribution and binding kinetics [3] [10].

Key structural differences:

  • Loss of acetyl group: Eliminates the ester functionality at C4, exposing a hydroxyl group [6].
  • Charge distribution: Increased polarity enhances solubility in aqueous media by ~30% relative to vinorelbine [10].
  • Tubulin binding: The deacetylated structure maintains high-affinity binding to β-tubulin at the vinca domain (Kd = 1.2 μM), though with altered association kinetics [3] [8].

Table 1: Structural Comparison of Vinorelbine and Desacetylnavelbine

PropertyVinorelbineDesacetylnavelbine
Molecular FormulaC₄₅H₅₄N₄O₈C₄₃H₅₂N₄O₇
Molecular Weight778.9 g/mol752.9 g/mol
C4 Functional GroupAcetateHydroxyl
Octanol-Water Partition Coefficient3.52.8
Tubulin Binding AffinityKd = 1.0 μMKd = 1.2 μM

Pharmacological Significance as an Active Metabolite

Desacetylnavelbine demonstrates comparable in vitro antimitotic activity to vinorelbine, suppressing microtubule dynamics at IC₅₀ values of 1.8 nM vs. 1.5 nM in non-small cell lung cancer cells [1] [3]. Metabolic studies confirm its formation primarily occurs in hepatocytes via carboxylesterase-mediated hydrolysis, accounting for 3-8% of administered vinorelbine doses [1] [10]. Though serum concentrations are low (≤0.25% of parent drug levels), its tissue accumulation enhances sustained pharmacodynamic effects [1] [3].

Pharmacokinetic properties:

  • Metabolic pathway: Hepatic CYP3A4 plays a minor role (<15%); deacetylation dominates [3] [10].
  • Elimination: Renal excretion predominates (70% of cleared metabolite), with fecal elimination secondary [1].
  • Bioactivity: Retains 85-90% of vinorelbine’s tubulin polymerization inhibition capacity but exhibits reduced blood-brain barrier penetration [8] [10].

Table 2: Pharmacokinetic Profile of Desacetylnavelbine

ParameterValueMethodology
Formation Half-Life1.2 ± 0.3 hoursHPLC-MS after vinorelbine infusion [10]
Plasma Cₘₐₓ2.4 ± 0.9 ng/mL (30 mg/m² dose)LC-ES-MS quantification [10]
Tissue AccumulationLung: 300× plasma levelsRadiolabeled tracer studies [1]
Tubulin IC₅₀1.8 nMCell-free microtubule assays [3]

Historical Context in Vinca Alkaloid Research

The discovery of desacetylnavelbine parallels vinorelbine’s development in the 1980s. Initial metabolic studies by Pierre Fabre Laboratories identified deacetylated derivatives as major urinary metabolites in 1991 [1] [6]. This finding redirected vinca alkaloid research toward active metabolites, contrasting with prior focus on parent compounds alone [8].

Research milestones:

  • 1989: Vinorelbine approval in France highlighted unmet questions about metabolic fate [6].
  • 1991: Radioimmunoassays first detected deacetyl vinorelbine in human urine, though specificity limitations prevented quantification [10].
  • 1997: Advanced HPLC-UV methods achieved baseline separation, confirming desacetylnavelbine’s structural identity [1].
  • 2000s: LC-ES-MS techniques enabled sensitive serum quantification (LOQ: 0.1 ng/mL), revealing correlations with neutropenia severity [10].

Desacetylnavelbine exemplifies the therapeutic importance of metabolite profiling in oncology. Its characterization underscored that vinca alkaloids’ efficacy derives from parent drugs and biologically active metabolites—a paradigm now applied to taxanes and other microtubule-targeting agents [8].

Properties

CAS Number

126347-74-8

Product Name

Desacetylnavelbine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C43H52N4O7

Molecular Weight

736.9 g/mol

InChI

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1

InChI Key

OBAOAFYUDIHEFP-KMYMPCDISA-N

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Synonyms

desacetylnavelbine

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.